molecular formula C22H34 B11078355 1,4-Dicyclohexyl-2,3,5,6-tetramethylbenzene

1,4-Dicyclohexyl-2,3,5,6-tetramethylbenzene

Cat. No.: B11078355
M. Wt: 298.5 g/mol
InChI Key: SIMKGALCUGQRBH-UHFFFAOYSA-N
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Description

1,4-Dicyclohexyl-2,3,5,6-tetramethylbenzene is an organic compound characterized by a benzene ring substituted with two cyclohexyl groups and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dicyclohexyl-2,3,5,6-tetramethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 1,4-dimethylbenzene (p-xylene) with cyclohexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is usually purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Dicyclohexyl-2,3,5,6-tetramethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C), resulting in the hydrogenation of the benzene ring or cyclohexyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups or cyclohexyl groups are replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: H₂ with Pd/C or other metal catalysts.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst, nitrating agents (HNO₃/H₂SO₄).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,4-Dicyclohexyl-2,3,5,6-tetramethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Materials Science: Employed in the development of novel polymers and as a component in liquid crystal displays (LCDs).

    Biology and Medicine: Investigated for its potential as a drug delivery agent due to its hydrophobic nature and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism by which 1,4-dicyclohexyl-2,3,5,6-tetramethylbenzene exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In drug delivery, its hydrophobic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The molecular targets and pathways involved vary based on the specific application and the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene (p-xylene): A simpler aromatic compound with two methyl groups.

    1,4-Dicyclohexylbenzene: Similar structure but lacks the additional methyl groups.

    1,2,4,5-Tetramethylbenzene (durene): Contains four methyl groups but no cyclohexyl groups.

Uniqueness

1,4-Dicyclohexyl-2,3,5,6-tetramethylbenzene is unique due to the combination of cyclohexyl and methyl groups on the benzene ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C22H34

Molecular Weight

298.5 g/mol

IUPAC Name

1,4-dicyclohexyl-2,3,5,6-tetramethylbenzene

InChI

InChI=1S/C22H34/c1-15-16(2)22(20-13-9-6-10-14-20)18(4)17(3)21(15)19-11-7-5-8-12-19/h19-20H,5-14H2,1-4H3

InChI Key

SIMKGALCUGQRBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2CCCCC2)C)C)C3CCCCC3)C

Origin of Product

United States

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